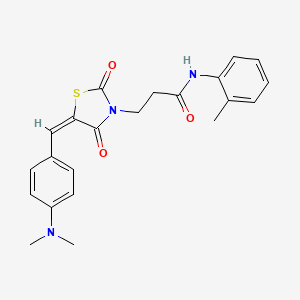

(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide

Description

The compound “(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide” is a thiazolidinone derivative characterized by a 2,4-dioxothiazolidine core modified with a 4-(dimethylamino)benzylidene substituent at position 5 and an o-tolyl-propanamide side chain at position 2. This structure combines electron-donating (dimethylamino) and sterically bulky (o-tolyl) groups, which are strategically positioned to influence electronic properties, solubility, and biological interactions. Thiazolidinones are well-documented for their antimicrobial, anticancer, and anti-inflammatory activities, with structural variations often dictating their efficacy . The dimethylamino group enhances solubility through its polar nature, while the o-tolyl moiety may improve metabolic stability by resisting oxidative degradation .

Properties

IUPAC Name |

3-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-15-6-4-5-7-18(15)23-20(26)12-13-25-21(27)19(29-22(25)28)14-16-8-10-17(11-9-16)24(2)3/h4-11,14H,12-13H2,1-3H3,(H,23,26)/b19-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIDRNSOAPAVJU-XMHGGMMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the benzylidene and dimethylamino groups. Common synthetic routes may involve:

Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Benzylidene Group: This step often involves a condensation reaction between an aldehyde and the thiazolidine ring.

Addition of the Dimethylamino Group: This can be done through nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce benzyl derivatives.

Scientific Research Applications

(E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Side Chains : The o-tolyl group introduces steric hindrance, which may reduce binding affinity compared to smaller substituents (e.g., pyridinyl in ). However, it could improve metabolic stability .

Electronic and Physicochemical Properties

- Solubility: The dimethylamino group in the target compound improves water solubility compared to analogs with non-polar substituents (e.g., 4-methylphenyl in ).

- Acid Dissociation Constant (pKa): Predicted pKa values for similar compounds range from 12.96±0.70 (furan analog ) to 14.20±0.70 (allylidene derivative ), suggesting the target compound may exhibit similar basicity due to the dimethylamino group.

Research Findings and Implications

- Structure-Activity Relationship (SAR): The 4-(dimethylamino)benzylidene group is critical for antibacterial and antioxidant activities, while the o-tolyl side chain balances steric effects and metabolic stability .

- Clinical Potential: The compound’s solubility and moderate lipophilicity make it a candidate for oral administration, though in vivo toxicity studies are needed to confirm safety .

Biological Activity

The compound (E)-3-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(o-tolyl)propanamide is a thiazolidinedione derivative with potential biological activities. Thiazolidinediones are known for their diverse pharmacological effects, including anti-inflammatory, antibacterial, and antifungal properties. This article will explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H20N2O2S

- Molecular Weight : 348.43 g/mol

- Solubility : Moderately soluble in acetone; insoluble in water.

- Functional Groups : Contains amine, thioether, and carbonyl groups.

- Inhibition of Enzymes : Thiazolidinediones often function as inhibitors of key enzymes involved in inflammation and cellular signaling pathways. The specific compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis.

- Antimicrobial Activity : Research indicates that similar thiazolidinedione derivatives exhibit antibacterial and antifungal properties through the disruption of microbial cell membranes and inhibition of metabolic pathways.

Antibacterial Activity

A study conducted on various thiazolidinedione derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL .

Antifungal Activity

In vitro assays revealed that the compound exhibited antifungal properties against Candida albicans. The results indicated a dose-dependent inhibition of fungal growth, with effective concentrations being significantly lower than those required for antibacterial activity .

Case Studies

- HIV-1 Reverse Transcriptase Inhibition : A series of thiazolidinedione derivatives were synthesized and tested for HIV-1 reverse transcriptase (RT) inhibitory activity. The compound showed moderate inhibitory effects, suggesting potential as a lead compound for further development in antiviral therapies .

- Anti-inflammatory Effects : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in edema formation compared to control groups. This suggests its potential utility in managing inflammatory conditions .

Data Tables

| Biological Activity | Tested Organisms | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 64 | Effective against Gram-positive |

| Escherichia coli | 128 | Effective against Gram-negative | |

| Antifungal | Candida albicans | 32 | Dose-dependent inhibition observed |

| HIV-1 RT Inhibition | HIV-1 | Moderate | Potential antiviral activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.